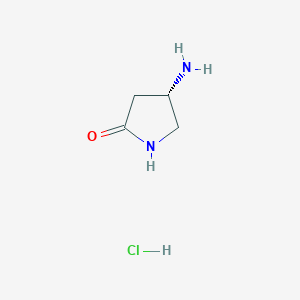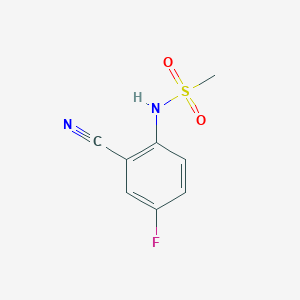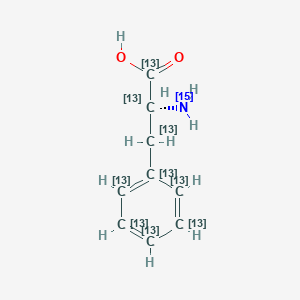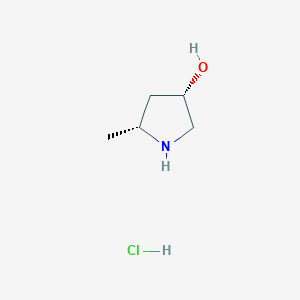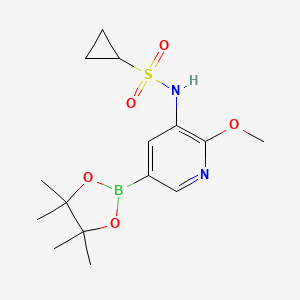
N-(2-メトキシ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-3-イル)シクロプロパンスルホンアミド
説明
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C15H23BN2O5S and its molecular weight is 354.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
“N-(2-メトキシ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-3-イル)シクロプロパンスルホンアミド”は、ホウ酸塩とスルホンアミド基を持つ有機中間体です。 これは、求核反応とアミド化反応を経て合成できます 。そのため、有機合成の分野で貴重な化合物となっています。
結晶学的および立体配座分析
この化合物の構造は、結晶学的および立体配座分析のために、1Hおよび13C NMR、IR、MS、および単結晶X線回折によって特徴付けられています 。これにより、研究者は分子レベルでの物理的および化学的特性を理解することができます。
密度汎関数理論 (DFT) 研究
この化合物は、密度汎関数理論 (DFT) を使用して研究されており、特定の物理的および化学的特性をさらに明確にすることができます 。DFTは、物理学および化学で使用される計算量子力学的モデリング方法であり、多体システムの電子構造を調査するために使用されます。
医薬品合成
医薬品の有機合成では、この化合物のようなホウ酸は通常、ジオールの保護に使用されます。 これは、アミノ酸の不斉合成、ディールス・アルダー反応、鈴木カップリング反応で使用されています .
酵素阻害剤または特定の配位子薬
ホウ酸化合物は、通常、酵素阻害剤または特定の配位子薬として使用されます 。 これらは、腫瘍および微生物感染症の治療に適用され、抗がん剤の治療にも使用できます .
蛍光プローブ
ホウ酸化合物は、過酸化水素、糖、銅およびフッ化物イオン、およびカテコールアミンを識別するための蛍光プローブとしても使用できます 。これにより、生化学や環境科学など、さまざまな研究分野で役立ちます。
刺激応答性薬物担体の構築
ホウ酸エステル結合は、構築条件が簡単で、生体適合性が高く、pH、グルコース、ATPなど、生物体内のさまざまな微小環境の変化に応答できるという利点があるため、刺激応答性薬物担体の構築に広く使用されています .
薬物送達システム
ホウ酸結合に基づく薬物担体の種類には、薬物-ポリマーカップリング、ポリマーミセル、直鎖状-超分岐ポリマー、メソポーラスシリカなどがあります。 これらは、抗がん剤だけでなく、インスリンや遺伝子も送達できます 。 薬物は、共有結合または非共有結合相互作用を介して担体にロードされ、さまざまな環境におけるホウ酸エステル結合の形成と破壊を使用して、制御された薬物放出を実現します .
作用機序
Target of Action
It is known that organoboron compounds, such as this one, are often used in organic synthesis and have a wide range of applications in pharmacy and biology .
Mode of Action
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .
Biochemical Pathways
Organoboron compounds are known to be used in various transformation processes due to their high stability, low toxicity, and high reactivity . They are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
Result of Action
Organoboron compounds are known to be used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections, and as anticancer drugs .
Action Environment
Boronic ester bonds are known to be widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
生化学分析
Biochemical Properties
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide plays a significant role in biochemical reactions due to its borate and sulfonamide groups. The borate group allows it to interact with enzymes and proteins, often acting as an enzyme inhibitor or a specific ligand. For instance, boronic acid compounds, which are structurally related to this compound, are known to inhibit serine proteases and other enzymes . The sulfonamide group can also interact with various biomolecules, potentially affecting their function and activity.
Cellular Effects
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acid derivatives have been shown to modulate signaling pathways involved in cell proliferation and apoptosis . The sulfonamide group may also impact cellular functions by interacting with cellular proteins and enzymes, leading to changes in metabolic activities.
Molecular Mechanism
The molecular mechanism of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide involves its interactions with biomolecules at the molecular level. The borate group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity . Additionally, the sulfonamide group can bind to active sites of enzymes, leading to inhibition or activation of their functions. These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that boronic acid compounds can degrade under certain conditions, affecting their efficacy . Long-term exposure to this compound may lead to alterations in cellular metabolism and function, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is involved in various metabolic pathways. The borate group can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, boronic acid compounds are known to affect glucose metabolism by interacting with enzymes involved in glycolysis and gluconeogenesis. The sulfonamide group may also play a role in modulating metabolic pathways by binding to specific enzymes and altering their activity.
Transport and Distribution
The transport and distribution of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The borate group can facilitate its transport across cell membranes, while the sulfonamide group may affect its localization and accumulation . These interactions can impact the compound’s bioavailability and efficacy in different cellular and tissue environments.
Subcellular Localization
The subcellular localization of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, boronic acid compounds have been shown to localize in the cytoplasm and nucleus, where they can interact with enzymes and proteins involved in various cellular processes. The sulfonamide group may also influence its subcellular distribution and activity.
特性
IUPAC Name |
N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O5S/c1-14(2)15(3,4)23-16(22-14)10-8-12(13(21-5)17-9-10)18-24(19,20)11-6-7-11/h8-9,11,18H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVLTKRJAJYXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735795 | |
| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083326-71-9 | |
| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research papers provided?
A1: The research papers focus on the synthesis, characterization, and DFT study of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide [, ].
Q2: What characterization techniques were used to study the synthesized compound?
A2: While not explicitly stated, the titles of both papers mention "Crystal Structure" suggesting X-ray diffraction analysis was used for structural characterization [, ]. Additionally, the title also mentions "DFT Study," indicating that computational chemistry methods were employed to investigate the electronic structure and properties of the compound [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



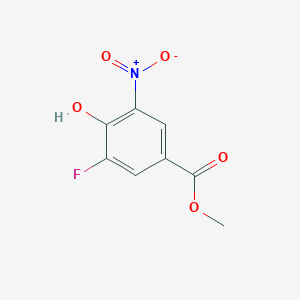
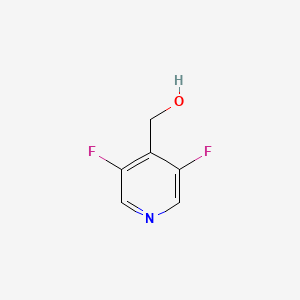
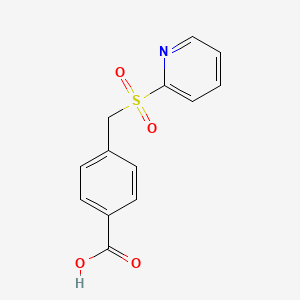
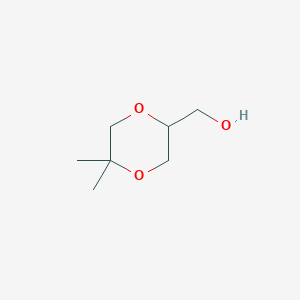
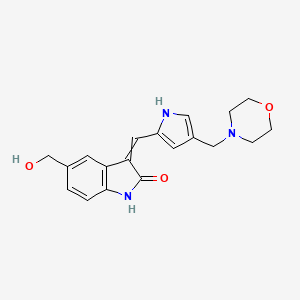
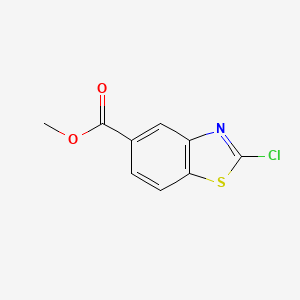
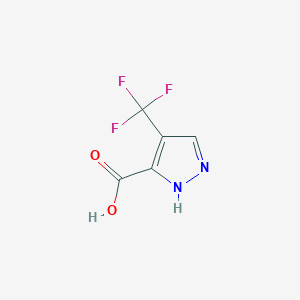
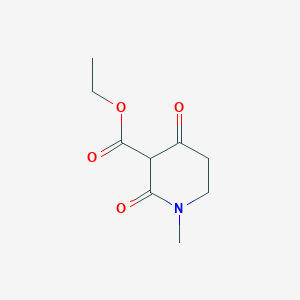
![2-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456389.png)
